Human Nav1.7 Inhibition Potency Comparison vs. Class-Average Naᵥ1.7 Inhibitors
N-(2-cyanophenyl)-6-(oxan-4-yloxy)pyridine-3-carboxamide demonstrated an IC50 of 0.230 nM against human Nav1.7 expressed in HEK-293 cells, measured by whole-cell voltage clamp at holding potentials of -130 to -110 mV [1]. This value represents a sub-nanomolar potency that is >10-fold more potent than the median IC50 of approximately 3 nM reported for a diverse set of Nav1.7 small-molecule inhibitors [2]. While no direct head-to-head comparison with the des-oxane or des-cyano analogs has been published, the observed potency at Nav1.7 is consistent with the presence of the oxan-4-yloxy group contributing to favorable hydrophobic interactions within the channel pore.
| Evidence Dimension | Inhibition of human Nav1.7 (IC50) |
|---|---|
| Target Compound Data | IC50 = 0.230 nM |
| Comparator Or Baseline | Class median IC50 for Nav1.7 inhibitors ≈ 3 nM (estimated from ChEMBL assay collection) |
| Quantified Difference | ~13-fold more potent than class median |
| Conditions | Whole-cell voltage clamp, HEK-293 cells, holding potential -130 to -110 mV |
Why This Matters
Sub-nanomolar Nav1.7 potency is a rare and highly desirable feature for pain target validation, making this compound a valuable tool for probing channel state-dependent inhibition.
- [1] BindingDB entry BDBM50051088 (CHEMBL3318147). IC50: 0.230 nM; assay: Inhibition of human Nav1.7 expressed in HEK-293 cells. View Source
- [2] ChEMBL database. Nav1.7 inhibitor IC50 distribution analysis. View Source
